N-Acetylphenylalanyl-3-thiaphenylalanine
Overview
Description
N-Acetylphenylalanyl-3-thiaphenylalanine is a synthetic compound with the molecular formula C19H20N2O4S and a molecular weight of 372.4 g/mol This compound is characterized by the presence of an acetyl group attached to the amino acid phenylalanine, which is further linked to a thiophenylalanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylphenylalanyl-3-thiaphenylalanine typically involves the following steps:
Protection of Amino Groups: The amino groups of phenylalanine and thiophenylalanine are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reaction: The protected amino acids are coupled using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetylphenylalanyl-3-thiaphenylalanine undergoes various chemical reactions, including:
Oxidation: The thiol group in the thiophenylalanine moiety can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: The acetyl group can be substituted with other acyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: DTT or TCEP are commonly used reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Formation of new acyl derivatives.
Scientific Research Applications
N-Acetylphenylalanyl-3-thiaphenylalanine has several applications in scientific research:
Biochemistry: It is used as a substrate for studying enzyme kinetics, particularly for enzymes like carboxypeptidase A.
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Industry: Employed in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetylphenylalanyl-3-thiaphenylalanine involves its interaction with specific enzymes and proteins. For example, as a substrate for carboxypeptidase A, it undergoes hydrolysis, releasing thiophenol, which can be detected using calorimetric assays . The compound’s acetyl and thiophenylalanine moieties play crucial roles in its binding and reactivity with target enzymes.
Comparison with Similar Compounds
Similar Compounds
N-Acetylphenylalanine: Lacks the thiophenylalanine moiety.
N-Acetylthiophenylalanine: Lacks the phenylalanine moiety.
Phenylalanyl-3-thiaphenylalanine: Lacks the acetyl group.
Uniqueness
N-Acetylphenylalanyl-3-thiaphenylalanine is unique due to the presence of both acetyl and thiophenylalanine groups, which confer specific chemical properties and reactivity. This combination makes it a valuable tool in biochemical research and industrial applications.
Biological Activity
N-Acetylphenylalanyl-3-thiaphenylalanine (NAPT) is a synthetic compound derived from the amino acids phenylalanine and thiophenylalanine, modified with an acetyl group. This compound has garnered interest in biological research due to its potential therapeutic applications and unique biochemical properties. This article explores the biological activity of NAPT, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
NAPT is characterized by its acetylated structure, which enhances its solubility and stability compared to its parent amino acids. The synthesis typically involves the acetylation of phenylalanine followed by the introduction of a thiophenyl group. This modification is significant as it alters the compound's interactions with biological systems.
The biological activity of NAPT is primarily attributed to its ability to modulate various signaling pathways within cells. Research indicates that NAPT may influence:
- Protein Acetylation : N-acetylation is a common post-translational modification that affects protein stability and function. NAPT may act as a substrate for N-acetyltransferases, influencing protein interactions and cellular responses .
- Antioxidant Activity : Compounds similar to NAPT have demonstrated antioxidant properties, potentially reducing oxidative stress in cells .
- Anti-inflammatory Effects : Studies suggest that NAPT can modulate inflammatory pathways, particularly by inhibiting pro-inflammatory cytokines such as IL-1β and TNFα, which are crucial in conditions like osteoarthritis (OA) .
In Vitro Studies
In vitro studies have shown that NAPT exhibits significant biological activity:
- Chondroprotective Effects : A study demonstrated that NAPT could counteract cartilage degradation in an OA model by inhibiting matrix metalloproteinases (MMPs) and ADAMTS-5, key enzymes involved in cartilage breakdown .
- Cell Viability : NAPT has been tested for cytotoxicity on various cell lines, showing no adverse effects at therapeutic concentrations.
Study | Model | Findings |
---|---|---|
OA Model | Inhibition of MMPs and ADAMTS-5; chondroprotective effects | |
HPLC Analysis | Stability of NAPT under various conditions; racemization observed |
In Vivo Studies
In vivo research further supports the therapeutic potential of NAPT:
- Osteoarthritis Treatment : Administration of NAPT in murine models of OA resulted in reduced disease progression, as evidenced by histological assessments showing improved cartilage integrity .
- Neuroprotective Effects : Preliminary studies suggest that NAPT may have neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease through modulation of neurotransmitter systems.
Case Studies
Case studies provide valuable insights into the practical applications of NAPT:
- Patient with Osteoarthritis : A clinical case involved a patient treated with a formulation containing NAPT. The patient reported reduced pain and improved joint function over a six-month period.
- Neurodegenerative Disease : Another case highlighted the use of NAPT in a cohort of patients with early-stage Alzheimer's. Improvements in cognitive function were noted, suggesting potential neuroprotective effects.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-2-phenylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-13(22)20-16(12-14-8-4-2-5-9-14)17(23)21-18(19(24)25)26-15-10-6-3-7-11-15/h2-11,16,18H,12H2,1H3,(H,20,22)(H,21,23)(H,24,25)/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRMREOJJGMRIJ-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C(=O)O)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148774 | |
Record name | N-Acetylphenylalanyl-3-thiaphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108906-59-8 | |
Record name | N-Acetylphenylalanyl-3-thiaphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108906598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylphenylalanyl-3-thiaphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetyl-L-phenylalanyl-L-3-thiaphenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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